2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propane-1,3-diol
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Overview
Description
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propane-1,3-diol is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, an amino group, and a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propane-1,3-diol typically involves multi-step organic reactions. One common method includes the reaction of 3-bromo-4-fluorobenzylamine with glycidol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the epoxide ring of glycidol, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms, leading to different derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propane-1,3-diol exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol
- 2-{[(3-Bromo-4-methylphenyl)methyl]amino}propane-1,3-diol
- 2-{[(3-Bromo-4-nitrophenyl)methyl]amino}propane-1,3-diol
Uniqueness
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propane-1,3-diol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. The combination of these halogens can enhance the compound’s stability and bioavailability compared to its analogs.
Properties
Molecular Formula |
C10H13BrFNO2 |
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Molecular Weight |
278.12 g/mol |
IUPAC Name |
2-[(3-bromo-4-fluorophenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C10H13BrFNO2/c11-9-3-7(1-2-10(9)12)4-13-8(5-14)6-15/h1-3,8,13-15H,4-6H2 |
InChI Key |
BSJLLBJUCDGUQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC(CO)CO)Br)F |
Origin of Product |
United States |
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